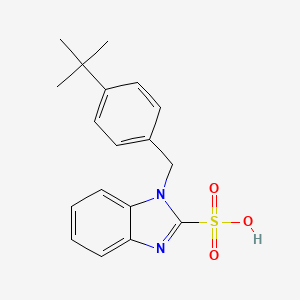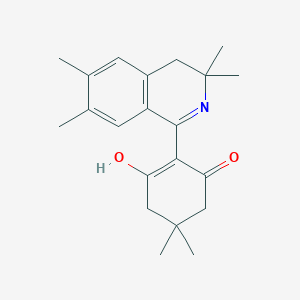![molecular formula C20H22N2O3 B6044179 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6044179.png)
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide, also known as CPB, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. CPB belongs to the class of hydrazide derivatives, which have been widely studied for their biological activities.
作用机制
The mechanism of action of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with various biological targets. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. Furthermore, this compound has been found to chelate metal ions, which can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of ROS and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound also exhibits good stability and solubility in various solvents. However, this compound has some limitations for lab experiments. It has low bioavailability and poor membrane permeability, which can limit its effectiveness in vivo. Moreover, this compound has not been extensively studied for its toxicity and safety profile.
未来方向
There are several future directions for the study of 4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide. One potential area of research is the development of novel this compound derivatives with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Moreover, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the toxicity and safety profile of this compound need to be thoroughly investigated before it can be considered for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound can be synthesized through a multistep process and has been studied for its anticancer, antifungal, and anti-inflammatory activities. The mechanism of action of this compound involves its interaction with various biological targets, and it has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, and further research is needed to fully understand its potential therapeutic applications.
合成方法
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form 4-(cyclopentyloxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to yield 4-(cyclopentyloxy)benzohydrazide. Finally, the product is treated with 4-hydroxyphenylacetic acid in the presence of a catalyst to form this compound.
科学研究应用
4-(cyclopentyloxy)-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. This compound has also been shown to have a protective effect against oxidative stress and neurodegeneration. Moreover, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-cyclopentyloxy-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-6-10-17(23)11-7-15)21-22-20(24)16-8-12-19(13-9-16)25-18-4-2-3-5-18/h6-13,18,23H,2-5H2,1H3,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPDWWKCLJEEAY-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC2CCCC2)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)
![2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)

![1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6044154.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044155.png)

![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044161.png)
![1-(2,3-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6044167.png)
